molecular formula C9H15N3O B12221674 N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine

Cat. No.: B12221674
M. Wt: 181.23 g/mol
InChI Key: DKBVQRKTLQWUPP-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine is a chemical compound that features a cyclopentanamine moiety linked to a 5-methyl-1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with a suitable oxadiazole precursor. One common method involves the use of amidoximes and organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the oxadiazole ring . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine is unique due to its specific combination of a cyclopentanamine moiety and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine

InChI

InChI=1S/C9H15N3O/c1-7-11-9(12-13-7)6-10-8-4-2-3-5-8/h8,10H,2-6H2,1H3

InChI Key

DKBVQRKTLQWUPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CNC2CCCC2

Origin of Product

United States

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